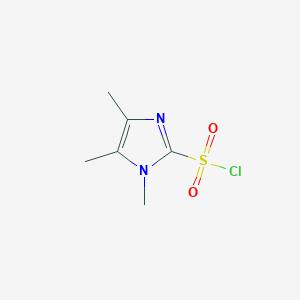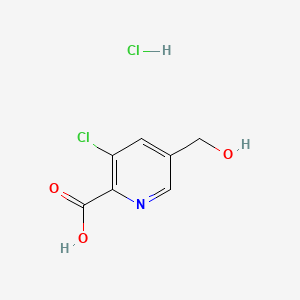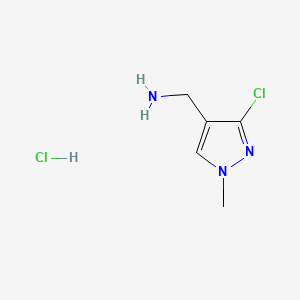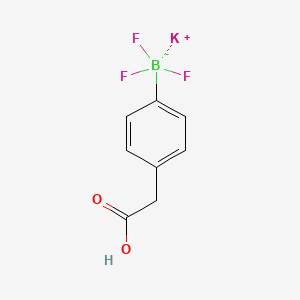![molecular formula C10H20Cl2N2O B13472086 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-4-yl)-2,6-diazaspiro[33]heptane dihydrochloride is a spirocyclic compound featuring a unique structure that combines an oxane ring and a diazaspiroheptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromopentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as solvent choice and base concentration, is crucial for achieving high yields and purity. The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a structural surrogate for morpholine in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drug candidates.
Mécanisme D'action
The mechanism of action of 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the oxane ring.
Spiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with different functional groups.
Uniqueness
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its combination of an oxane ring and a diazaspiroheptane core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H20Cl2N2O |
|---|---|
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
2-(oxan-4-yl)-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-3-13-4-2-9(1)12-7-10(8-12)5-11-6-10;;/h9,11H,1-8H2;2*1H |
Clé InChI |
MZXYHHSJGXOROW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2CC3(C2)CNC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)

![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)








